molecular formula C15H18N2O3 B2743229 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide CAS No. 896270-43-2

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide

Cat. No.: B2743229
CAS No.: 896270-43-2
M. Wt: 274.32
InChI Key: KBFBHGNAKHSBPS-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane carboxamide moiety attached to a pyrrolidinone ring, which is further substituted with a methoxyphenyl group. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide is unique due to its specific structural features, such as the combination of a cyclopropane carboxamide moiety with a methoxy-substituted pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-20-13-4-2-3-12(8-13)17-9-11(7-14(17)18)16-15(19)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFBHGNAKHSBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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